2-(2,4-Dichlorophenyl)ethene-1-sulfonamide
Description
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide is a halogenated aromatic compound characterized by a sulfonamide group linked to a 2,4-dichlorophenyl moiety via an ethene bridge.
Properties
Molecular Formula |
C8H7Cl2NO2S |
|---|---|
Molecular Weight |
252.12 g/mol |
IUPAC Name |
(E)-2-(2,4-dichlorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H7Cl2NO2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-5H,(H2,11,12,13)/b4-3+ |
InChI Key |
KSRIZVGFWOYWMZ-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide
General Synthetic Strategy
The core synthetic approach to 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with an appropriate amine or vinyl precursor to form the sulfonamide linkage. This method is widely reported in the literature and patent documents, where sulfonyl chlorides act as electrophiles reacting with nucleophilic amines under mild conditions (room temperature to 50 °C) in solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide (DMF).
Specific Synthetic Routes
Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Vinylamine Derivatives
- A key precursor, 2,4-dichlorobenzenesulfonyl chloride, is reacted with vinylamine or substituted vinylamines to yield the vinyl sulfonamide structure.
- The reaction is typically conducted in the presence of a base such as triethylamine or diisopropylethylamine to scavenge the hydrochloric acid byproduct.
- The reaction proceeds at room temperature or slightly elevated temperatures (up to 50 °C) over several hours (1–24 h) to achieve good yields.
Palladium-Catalyzed Coupling Methods
- An alternative approach involves palladium-catalyzed cross-coupling reactions between ethenesulfonamide and aryl bromides or chlorides bearing the 2,4-dichlorophenyl group.
- For example, the use of palladium acetate and triphenylphosphine in DMF under argon atmosphere at elevated temperatures (around 130 °C) for 12 hours facilitates the formation of the vinyl sulfonamide bond.
- This method allows for high regioselectivity and the incorporation of various substituents on the phenyl ring.
Decarboxylative Chlorosulfonylation Followed by Sulfonamide Formation
- A more recent one-pot method involves the decarboxylative chlorosulfonylation of aryl carboxylic acids to form sulfonyl chlorides in situ, followed by immediate reaction with amines to form sulfonamides.
- This method uses reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and additives like lithium tetrafluoroborate to minimize side reactions.
- The process is efficient, avoids isolation of sulfonyl chlorides, and achieves yields up to 68% for sulfonamide products.
Organometallic Reagents and Sulfur Dioxide Gas Approach
- A practical and atom-efficient method involves the reaction of organometallic reagents (e.g., aryl lithium or Grignard reagents derived from 2,4-dichlorophenyl precursors) with sulfur dioxide gas generated on demand.
- The intermediate sulfinates formed are then converted to sulfonamides by reaction with amines.
- This approach avoids the use of sulfonyl chlorides and allows for controlled sulfonamide synthesis with good yields.
Data Table: Representative Preparation Conditions and Yields
Research Discoveries and Insights
- The reaction of sulfonyl chlorides with amines remains the most straightforward and widely used method, but yields can vary significantly depending on the amine structure and reaction conditions. For example, yields as low as 12% to as high as 70% have been reported for related sulfonamides.
- Palladium-catalyzed coupling provides a powerful tool for constructing vinyl sulfonamide linkages with high regioselectivity and functional group tolerance, enabling the synthesis of complex derivatives.
- The one-pot decarboxylative chlorosulfonylation method represents an innovative advance in sulfonamide synthesis, improving atom economy and operational simplicity by avoiding isolation of sulfonyl chlorides and minimizing hazardous reagents.
- The use of sulfur dioxide gas generated on demand in combination with organometallic reagents offers a practical and environmentally friendlier alternative to traditional sulfonyl chloride routes, though it requires specialized equipment for SO2 handling.
Chemical Reactions Analysis
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Scientific Research Applications
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Compounds and Their Properties
Mechanistic and Functional Insights
- Sulfonamide vs. Azole Moieties: The sulfonamide group in the target compound may inhibit enzymes like dihydropteroate synthase, disrupting folate synthesis in fungi. In contrast, triazole/imidazole derivatives (e.g., imazalil, propiconazole) inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis . Ethene Bridge vs. Conversely, ether or dioxolane linkers in azoles enhance solubility and metabolic stability .
Research Findings and Implications
- Structural-Activity Relationship (SAR) :
The 2,4-dichlorophenyl group enhances lipophilicity and target binding across all compounds. However, replacing azole heterocycles with sulfonamide reduces steric compatibility with fungal cytochrome P450 enzymes, likely diminishing efficacy . - Market and Regulatory Trends : Azole fungicides dominate due to their broad-spectrum activity and formulation versatility. The discontinued status of 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide underscores the importance of optimizing both potency and safety profiles in agrochemical design .
Q & A
Q. What are the standard synthetic routes for synthesizing 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide, and what reaction conditions are critical for high yield?
Answer: The compound is typically synthesized via sulfonylation reactions. A common method involves reacting 2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride with ammonia or primary amines under controlled conditions. Key parameters include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane for solubility and reactivity.
- Base: Triethylamine (TEA) to scavenge HCl and drive the reaction forward.
- Temperature: Reactions often start at 0°C and proceed to room temperature (RT) to minimize side reactions.
Example reaction:
2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride + NH₃ → Target sulfonamide + HCl
| Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|
| TEA, THF, 0°C→RT | 78 | High |
Key Challenges: Competing hydrolysis of sulfonyl chloride in aqueous conditions requires anhydrous environments .
Q. What analytical techniques are recommended for characterizing 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide and verifying purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm structural integrity (e.g., sulfonamide proton at δ 3.1–3.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation.
- HPLC: Reverse-phase chromatography to assess purity (>95% typical for research-grade material).
- Elemental Analysis: Carbon, hydrogen, nitrogen (CHN) analysis to confirm stoichiometry.
Methodological Tip: Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate contradictory yield data reported in literature?
Answer: Contradictory yields often arise from variations in stoichiometry, solvent purity, or side reactions. To address this:
- Design of Experiments (DoE): Apply factorial design to test variables (e.g., temperature, base equivalents, solvent polarity) .
- Kinetic Studies: Use stopped-flow spectroscopy to track intermediate formation and side-product ratios .
- Statistical Validation: Compare results across multiple batches using ANOVA to identify significant variables .
Example Optimization Table:
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| TEA Equivalents | 1.0 | 2.0 | 1.5 |
| Reaction Time | 4 h | 12 h | 8 h |
Q. What strategies are effective in resolving stability issues of 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide during long-term storage?
Answer: Stability challenges include hydrolysis and oxidation. Mitigation strategies:
- Storage Conditions: Use inert atmospheres (N₂/Ar) and desiccants at –20°C.
- Lyophilization: Freeze-dry the compound to reduce water content.
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) to prevent radical degradation .
Data-Driven Approach: Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life using Arrhenius modeling .
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
Answer:
- Molecular Docking: Screen derivatives against target enzymes (e.g., carbonic anhydrase) to predict binding affinities .
- QSAR Models: Corlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.
- DFT Calculations: Optimize sulfonamide geometry for improved hydrogen bonding with active sites .
Case Study: Substituting the ethene group with electron-withdrawing moieties increased inhibitory potency by 40% in preliminary assays .
Q. What methodologies are recommended for studying the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
Answer:
- Substrate Screening: Test diverse nucleophiles (e.g., amines, thiols) under varying pH (7–10).
- Kinetic Profiling: Use UV-Vis spectroscopy to monitor reaction rates at λₘₐₓ ≈ 270 nm .
- Mechanistic Probes: Isotope labeling (¹⁸O in sulfonamide) to track oxygen exchange pathways .
Critical Factor: Electron-deficient aryl rings (due to Cl substituents) enhance SNAr reactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for sulfonamide derivatives?
Answer: Discrepancies may stem from assay variability or impurities. Solutions include:
- Standardized Protocols: Follow OECD guidelines for in vitro toxicity assays.
- Blind Testing: Validate activity across independent labs using identical batches.
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for enzyme inhibition) .
Example: A 2024 meta-study resolved conflicting IC₅₀ values (2–10 μM) by standardizing ATP concentrations in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
